molecular formula C11H12N2O3S B6249948 4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid CAS No. 1513382-81-4

4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid

Cat. No. B6249948
CAS RN: 1513382-81-4
M. Wt: 252.3
InChI Key:
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Description

The compound “4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a thiazole ring, a pyrrole ring, and a carboxylic acid group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole and pyrrole rings, followed by the introduction of the methoxyethyl and carboxylic acid groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and pyrrole rings, which are heterocyclic compounds containing nitrogen and sulfur atoms, respectively. The methoxyethyl group would be attached to one of the carbon atoms in the thiazole ring, and the carboxylic acid group would be attached to the pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The pyrrole ring is also aromatic and can undergo similar reactions. The carboxylic acid group can participate in various reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in medicinal chemistry for the development of new pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid' involves the synthesis of the thiazole ring, followed by the synthesis of the pyrrole ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-bromoethyl methyl ether", "thiourea", "2-bromoacetic acid", "ethyl acetoacetate", "sodium hydride", "2-amino-3-methylbutanoic acid", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "sodium hydroxide", "1,4-dioxane", "dimethylformamide", "triethylamine", "1H-pyrrole-2-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 2-(2-methoxyethyl)-1,3-thiazole", "a. React 2-bromoethyl methyl ether with thiourea in the presence of sodium hydride to form 2-(2-methoxyethyl)-1,3-thiazole.", "Step 2: Synthesis of 2-bromo-1-(2-methoxyethyl)-1,3-thiazole", "a. React 2-(2-methoxyethyl)-1,3-thiazole with 2-bromoacetic acid in the presence of phosphorus pentoxide to form 2-bromo-1-(2-methoxyethyl)-1,3-thiazole.", "Step 3: Synthesis of 4-(2-(2-methoxyethyl)-1,3-thiazol-4-yl)butanoic acid", "a. React 2-bromo-1-(2-methoxyethyl)-1,3-thiazole with ethyl acetoacetate in the presence of sodium hydride to form 4-(2-(2-methoxyethyl)-1,3-thiazol-4-yl)butanoic acid.", "Step 4: Synthesis of 4-(2-(2-methoxyethyl)-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid", "a. React 4-(2-(2-methoxyethyl)-1,3-thiazol-4-yl)butanoic acid with 2-amino-3-methylbutanoic acid in the presence of acetic anhydride to form 4-(2-(2-methoxyethyl)-1,3-thiazol-4-yl)-1-(2-amino-3-methylbutanoyl)butanoic acid.", "b. Cyclize 4-(2-(2-methoxyethyl)-1,3-thiazol-4-yl)-1-(2-amino-3-methylbutanoyl)butanoic acid with sodium hydroxide in 1,4-dioxane to form 4-(2-(2-methoxyethyl)-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid.", "c. Purify the product using dimethylformamide and triethylamine." ] }

CAS RN

1513382-81-4

Product Name

4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid

Molecular Formula

C11H12N2O3S

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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